molecular formula C11H14N2O6 B1210827 Clitidine CAS No. 63592-84-7

Clitidine

Cat. No. B1210827
CAS RN: 63592-84-7
M. Wt: 270.24 g/mol
InChI Key: FYEBWHCXONMZDU-ZYUZMQFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clitidine is a pyridine nucleoside comprising 4-imino-1,4-dihydro-3-pyridinecarboxylic acid as the nucleobase having the beta-ribofuranosyl moiety attached at position 1. A toxin produced by poisonous mushrooms. It has a role as a toxin and a fungal metabolite. It is a pyridine nucleoside, an imine and a pyridinemonocarboxylic acid. It derives from a D-ribosylnicotinic acid.

Scientific Research Applications

1. Therapeutic Applications in Cancer Survivors Clitidine has been studied for its potential therapeutic applications, particularly in addressing sexual dysfunction in cancer survivors. A pilot study investigated the efficacy of a clitoral therapy device (Eros Therapy) in alleviating sexual dysfunction in irradiated cervical cancer patients. The study reported significant improvements in sexual desire, arousal, lubrication, orgasm, sexual satisfaction, and reduced pain, indicating that Clitidine may be beneficial in addressing sexual dysfunction post-radiotherapy in cervical cancer patients (Schroder et al., 2005).

2. Analytical Methods in Toxicology Clitidine has also been a subject of study in the field of toxicology. Research has established a high-throughput analytical method for determining Clitidine in Paralepistopsis acromelalga, a poisonous mushroom, using hydrophilic interaction liquid chromatography–tandem mass spectrometry. This method is crucial for identifying the causative toxic mushroom in poisoning cases, indicating its importance in forensic toxicology (Wurita et al., 2019).

3. Molecular Biology and Immunohistochemistry In the field of molecular biology and immunohistochemistry, Clitidine's role has been explored to understand female sexual function. A study focusing on the expression of cAMP and cGMP-phosphodiesterase isoenzymes in the human clitoris provided insights into the regulatory function of these enzymes in cyclic nucleotide-mediated control of smooth muscle tone. This research is pivotal in understanding the biochemical pathways involved in female sexual response (Oelke et al., 2006).

4. Pharmacological Interventions for Sexual Dysfunction Furthermore, Clitidine's role in pharmacological interventions for sexual dysfunction has been highlighted in various studies. For instance, a pilot study assessed the hemodynamic status of clitoral erectile tissues in postmenopausal women with sexual dysfunction under hormone therapy. The study found that Clitidine significantly increased clitoral circulation and improved sexual function, demonstrating its potential in treating female sexual dysfunction (Nappi et al., 2006).

properties

CAS RN

63592-84-7

Product Name

Clitidine

Molecular Formula

C11H14N2O6

Molecular Weight

270.24 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-iminopyridine-3-carboxylic acid

InChI

InChI=1S/C11H14N2O6/c12-6-1-2-13(3-5(6)11(17)18)10-9(16)8(15)7(4-14)19-10/h1-3,7-10,12,14-16H,4H2,(H,17,18)/t7-,8-,9-,10-/m1/s1

InChI Key

FYEBWHCXONMZDU-ZYUZMQFOSA-N

Isomeric SMILES

C1=CN(C=C(C1=N)C(=O)O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

SMILES

C1=CN(C=C(C1=N)C(=O)O)C2C(C(C(O2)CO)O)O

Canonical SMILES

C1=CN(C=C(C1=N)C(=O)O)C2C(C(C(O2)CO)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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